5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Overview
Description
5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is a chemical compound with the CAS Number: 60812-53-5 . It has a molecular weight of 190.24 . It is usually in powder form .
Molecular Structure Analysis
The molecular formula of 5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is C12H14O2 . The SMILES representation is CC1(CC(=O)C2=C1C=C(C=C2)OC)C .Physical And Chemical Properties Analysis
The melting point of 5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is between 59-60 degrees Celsius . It is typically stored at 4 degrees Celsius .Scientific Research Applications
Chemical Properties
“5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one” is a chemical compound with the CAS Number: 60812-53-5 . It has a molecular weight of 190.24 . It is a powder at room temperature and has a melting point of 59-60 degrees Celsius .
Biological Potential of Indole Derivatives
Indole derivatives, such as “5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one”, have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Antiviral Activity
Indole derivatives have shown significant antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown potential in the field of oncology . Their anticancer properties could be harnessed for the development of new cancer therapies .
Antioxidant Properties
2,3-Dihydroindoles, a class of compounds that includes “5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one”, are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity . This suggests potential applications in the treatment of various bacterial and fungal infections .
Neuroprotective Properties
As mentioned earlier, 2,3-Dihydroindoles have shown promise in the synthesis of compounds with neuroprotective properties . This could lead to the development of new treatments for neurodegenerative diseases .
Safety and Hazards
properties
IUPAC Name |
5-methoxy-3,3-dimethyl-2H-inden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)7-11(13)9-5-4-8(14-3)6-10(9)12/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJNJGBSRXLRSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C1C=C(C=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one | |
CAS RN |
60812-53-5 | |
Record name | 5-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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